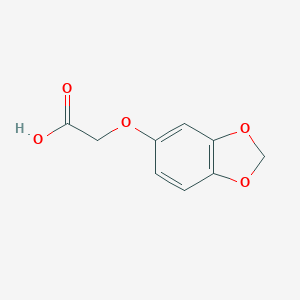

(1,3-Benzodioxol-5-yloxy)acetic acid

Vue d'ensemble

Description

(1,3-Benzodioxol-5-yloxy)acetic acid, commonly known as BDAA, is a compound that is used in a variety of scientific applications. It is a versatile compound with many properties that make it useful for a wide range of research projects. BDAA is an important molecule for the understanding of biochemical and physiological processes, and it has been studied extensively in the past few decades.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

(1,3-Benzodioxol-5-yloxy)acetic acid derivatives have been extensively studied for their versatile applications in synthesis and chemical reactions. A notable application is in the synthesis of various benzodioxol derivatives, which have exhibited significant antitumor activity against human tumor cell lines. Specifically, certain derivatives like 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester showed noteworthy tumor growth inhibitory activity at low concentrations (Micale, Zappalà, & Grasso, 2002). Another study highlighted the preparation of trivalent iodine compounds from iodobenzoic acids, showcasing the role of this compound derivatives in the smooth oxidation of alcohols to aldehydes or ketones (Iinuma, Moriyama, & Togo, 2014).

Biological and Pharmaceutical Research

The biological activities of this compound derivatives have been a focal point in pharmaceutical research. A study on benzodioxol derivatives reported significant antibacterial and antioxidant activities. The research identified compounds with potential as valuable materials for pharmaceutical applications, emphasizing the need for further in vivo evaluation to explore new drug candidates (Khalil, Jaradat, Hawash, & Issa, 2021). Furthermore, novel Piperine derivatives, including benzodioxol compounds, have been studied for their interaction with iron surfaces, indicating their potential as green corrosion inhibitors. The study utilized computational methods to elucidate the interaction modes and complexation dynamics, providing insights into their potential industrial applications (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).

Fragrance and Cosmetic Industry

In the fragrance and cosmetic industry, certain benzodioxole compounds, such as 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, are used as fragrance ingredients. These compounds belong to a specific structural group and are prepared by reacting aryl alkyl alcohols with simple carboxylic acids. The detailed toxicological and dermatological review of these compounds ensures their safe use in various products (Mcginty, Letizia, & Api, 2012).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-9(11)4-12-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPMDIAHFMBXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364155 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-33-9 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)